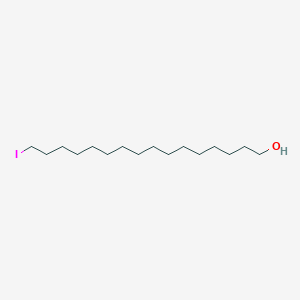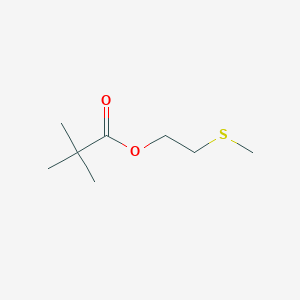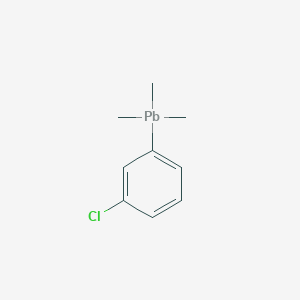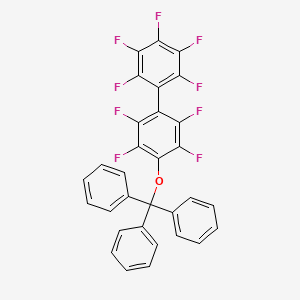
3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne is a chemical compound with the molecular formula C10H4N2O2 It is characterized by the presence of ethynyl groups and a nitro group attached to a hexene-diyne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 1,3-butadiyne and nitroalkenes.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The ethynyl groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides, amines, and thiols can react with the ethynyl groups under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials with specific properties, such as conductivity and reactivity.
Mécanisme D'action
The mechanism of action of 3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne involves its ability to participate in various chemical reactions. The ethynyl groups can form covalent bonds with other molecules, while the nitro group can undergo reduction or oxidation. These reactions can lead to the formation of new compounds with different properties and activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Diethynylhex-3-en-1,5-diyne: Similar structure but lacks the nitro group.
1,3-Butadiyne: A simpler compound with two ethynyl groups.
Nitroalkenes: Compounds with a nitro group attached to an alkene backbone.
Uniqueness
3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne is unique due to the combination of ethynyl and nitro groups in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
823813-67-8 |
|---|---|
Formule moléculaire |
C10H3NO2 |
Poids moléculaire |
169.14 g/mol |
Nom IUPAC |
3,4-diethynyl-1-nitrohex-3-en-1,5-diyne |
InChI |
InChI=1S/C10H3NO2/c1-4-9(5-2)10(6-3)7-8-11(12)13/h1-3H |
Clé InChI |
WLWMJZPFRDWAHA-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=C(C#C)C#C[N+](=O)[O-])C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![N-[4-(1-Aminoethyl)-2-chlorophenyl]methanesulfonamide](/img/structure/B14231813.png)
![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)


![5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14231838.png)


![[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol](/img/structure/B14231868.png)



![3-Buten-2-one, 1-[(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B14231887.png)

